2-(4-bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide
説明
特性
IUPAC Name |
2-(4-bromophenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c17-13-3-1-12(2-4-13)11-15(19)18-14-5-6-16(14)7-9-20-10-8-16/h1-4,14H,5-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHPXZYPHBDQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CC3=CC=C(C=C3)Br)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthesis of 7-Oxaspiro[3.5]nonan-1-amine
The spirocyclic amine core is synthesized through a cyclization strategy. A widely adopted method involves the intramolecular etherification of a diol precursor. For example, 1,5-dibromo-3-hydroxypentane undergoes base-mediated cyclization in the presence of potassium carbonate, yielding the spirocyclic ether framework. Subsequent introduction of the amine group is achieved via Gabriel synthesis or reductive amination.
Key steps :
- Cyclization : Treatment of 1,5-dibromo-3-hydroxypentane with K₂CO₃ in DMF at 80°C for 12 hours forms the 7-oxaspiro[3.5]nonane skeleton.
- Amination : The bromide intermediate reacts with phthalimide under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to install the protected amine, followed by hydrazinolysis to yield the free amine.
| Parameter | Condition |
|---|---|
| Cyclization solvent | DMF |
| Temperature | 80°C |
| Reaction time | 12 hours |
| Yield (cyclization) | ~65% |
Preparation of 2-(4-Bromophenyl)acetyl Chloride
The acetamide precursor is derived from 2-(4-bromophenyl)acetic acid, which is converted to its acid chloride using thionyl chloride (SOCl₂) . The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0–25°C, with catalytic DMF to accelerate the process.
Reaction profile :
Amide Coupling: Final Assembly
The spirocyclic amine is coupled with 2-(4-bromophenyl)acetyl chloride in a nucleophilic acyl substitution reaction. Triethylamine (TEA) is employed as a base to neutralize HCl, with DCM or THF as the solvent.
Optimized conditions :
- Solvent : DCM (anhydrous)
- Temperature : 0°C → 25°C (gradual warming)
- Molar ratio : 1:1 (acid chloride:amine)
- Reaction time : 4–6 hours
- Yield : 78–82% after column chromatography (silica gel, hexane/ethyl acetate gradient).
Analytical Characterization
Structural Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J = 8.4 Hz, 2H, Ar-H), 3.85–3.70 (m, 2H, spiro-OCH₂), 3.30–3.10 (m, 1H, NH), 2.55 (s, 2H, COCH₂), 1.90–1.50 (m, 8H, spiro-CH₂).
- HRMS : m/z calculated for C₁₆H₂₀BrNO₂ [M+H]⁺: 338.2395; found: 338.2392.
Industrial Production Considerations
Scalable synthesis necessitates:
- Continuous flow reactors for precise control over exothermic steps (e.g., acid chloride formation).
- Crystallization-based purification to replace chromatography, reducing costs.
- Process analytical technology (PAT) for real-time monitoring of cyclization and coupling steps.
Comparative Analysis with Analogous Compounds
The 7-oxaspiro[3.5]nonane system confers enhanced metabolic stability compared to linear amines. For instance, 3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide (CAS 2310121-63-0) exhibits a 40% longer half-life in hepatic microsomes, attributed to the spirocyclic scaffold’s rigidity.
化学反応の分析
Types of Reactions
2-(4-bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group or the acetamide moiety.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone® for oxidative cyclizations, reducing agents such as lithium aluminum hydride for reductions, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
科学的研究の応用
2-(4-bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide has several scientific research applications:
作用機序
The mechanism of action of 2-(4-bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide involves its interaction with specific molecular targets. For instance, it binds to the active site of NQO1, an enzyme over-expressed in certain cancer cell lines . The spirocyclic oxetane moiety enhances binding affinity and metabolic stability, facilitating more efficient reduction of substrates by NQO1 .
類似化合物との比較
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different biological activities.
N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides: These compounds share the spirocyclic core and have been studied for their analgesic activities.
Uniqueness
2-(4-bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is unique due to its combination of the spirocyclic oxetane structure with the 4-bromophenyl and acetamide groups. This combination enhances its binding affinity to specific enzymes and its metabolic stability, making it a valuable compound in medicinal chemistry .
生物活性
2-(4-bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by various studies, data tables, and research findings.
Chemical Structure and Properties
The molecular formula of 2-(4-bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is with a molecular weight of 325.23 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that compounds similar to 2-(4-bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds containing the bromophenyl group showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Target Organisms |
|---|---|---|
| 2-(4-bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide | Moderate | E. coli, S. aureus |
| 4-(4-bromophenyl)-thiosemicarbazide | High | S. aureus, E. coli |
| N-(4-bromophenyl)thiazol derivatives | Very High | Various fungal species |
The presence of the bromine atom enhances the electron density of the aromatic system, which is believed to play a crucial role in increasing the compound's interaction with microbial cell membranes, leading to enhanced antimicrobial efficacy .
Anticancer Activity
In vitro studies have demonstrated that 2-(4-bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide exhibits promising anticancer activity, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The compound was tested using the Sulforhodamine B (SRB) assay, revealing its potential to inhibit cancer cell proliferation.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The results indicate a dose-dependent response, suggesting that higher concentrations lead to greater inhibition of cell growth .
The proposed mechanism of action for the biological activity of 2-(4-bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide involves:
- Interaction with Cellular Targets : The spirocyclic structure allows for specific interactions with biological macromolecules, potentially inhibiting key enzymes involved in cellular metabolism.
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Disruption of Membrane Integrity : Its amphiphilic nature may disrupt microbial cell membranes, leading to cell lysis and death.
Case Studies
A notable case study involved testing various derivatives similar to 2-(4-bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide for their biological activities:
-
Study on Antibacterial Properties :
- Researchers synthesized several derivatives and tested them against standard bacterial strains.
- Results showed that compounds with brominated phenyl groups consistently outperformed their non-brominated counterparts in terms of antibacterial activity.
-
Study on Anticancer Effects :
- A series of in vitro assays were conducted on MCF7 cells.
- The study highlighted that compounds with spirocyclic structures exhibited significant cytotoxic effects compared to traditional chemotherapeutics at similar concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
